molecular formula C17H18N2O3 B2479277 4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine CAS No. 2034314-56-0

4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine

Cat. No.: B2479277
CAS No.: 2034314-56-0
M. Wt: 298.342
InChI Key: ZJRQMVCPKRJDPO-UHFFFAOYSA-N
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Description

4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine is an organic compound that features a pyrrolidine ring attached to a pyridine ring via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors. For instance, the reaction of 3-methoxybenzoyl chloride with pyrrolidine under basic conditions can yield the desired pyrrolidine derivative.

    Ether Linkage Formation: The pyrrolidine derivative is then reacted with 4-hydroxypyridine in the presence of a suitable base to form the ether linkage, resulting in the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Products include hydroxylated or carbonylated derivatives.

    Reduction: Products include alcohol derivatives.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Pyrrolidinylpyridine: Similar in structure but lacks the methoxybenzoyl group.

    Pyrrolidin-2-one: Contains a pyrrolidine ring but differs in functional groups attached.

Uniqueness

4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-methoxyphenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-21-15-4-2-3-13(11-15)17(20)19-10-7-16(12-19)22-14-5-8-18-9-6-14/h2-6,8-9,11,16H,7,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRQMVCPKRJDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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